molecular formula C18H18O2 B14361876 1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one CAS No. 91786-88-8

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one

Cat. No.: B14361876
CAS No.: 91786-88-8
M. Wt: 266.3 g/mol
InChI Key: AQKDPXNIVTZZTF-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring. This specific compound is distinguished by the presence of four methyl groups at positions 6, 7, 8, and 9 on the dibenzofuran ring, and an ethanone group at position 3. It is a white crystalline solid, typically insoluble in water but soluble in nonpolar organic solvents .

Preparation Methods

The synthesis of 1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 6,7,8,9-tetramethyldibenzo[b,d]furan with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings.

Scientific Research Applications

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one can be compared with other dibenzofuran derivatives, such as:

Properties

91786-88-8

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-(6,7,8,9-tetramethyldibenzofuran-3-yl)ethanone

InChI

InChI=1S/C18H18O2/c1-9-10(2)12(4)18-17(11(9)3)15-7-6-14(13(5)19)8-16(15)20-18/h6-8H,1-5H3

InChI Key

AQKDPXNIVTZZTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C3=C(O2)C=C(C=C3)C(=O)C)C)C

Origin of Product

United States

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